

Commercial Sources and Availability of DL-Glyceraldehyde-13C,d: A Technical Guide

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Compound of Interest

Compound Name: DL-Glyceraldehyde-13C,d

Cat. No.: B12412236

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **DL-Glyceraldehyde-13C,d**, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines key suppliers, available product specifications, and detailed experimental protocols for its application in metabolic flux analysis.

Commercial Availability

DL-Glyceraldehyde-13C,d and its various isotopically labeled forms are available from several specialized chemical suppliers. Researchers can procure these compounds in varying quantities and isotopic purities. Below is a summary of prominent suppliers and their product offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

Supplier	Product Name	Catalog Number	Reported Purity/Isotopic Enrichment
MedChemExpress	DL-Glyceraldehyde-13C,d	HY-128748S2	Information available upon request. A Certificate of Analysis is provided with the product.[1][2][3][4]
BOC Sciences	DL-Glyceraldehyde-[1,2,3-13C3]	478529-56-5	Isotope form of Glyceraldehyde.[5]
DL-Glyceraldehyde-[1,3-13C2]	478529-53-2	Isotope form of Glyceraldehyde.[6]	
Santa Cruz Biotechnology	D-[3-13C]glyceraldehyde	sc-221233	Information available upon request. For research use only.[7]
DL-[1,3-13C2]glyceraldehyde	sc-221234	Biochemical for proteomics research. [8]	
Omicron Biochemicals, Inc.	DL-[1-13C]glyceraldehyde	GLE-001	Supplied as an aqueous solution.[9][10]
DL-[2-13C]glyceraldehyde	GLE-002	Information available upon request.	
D-[3-13C]glyceraldehyde	GLE-003	Information available upon request.	
Toronto Research Chemicals (LGC Standards)	DL-Glyceraldehyde-1,3-13C2 (~0.1M Solution)	G598217	A certificate of analysis is available. [11]
D-Glyceraldehyde-1,2,3-13C3 (Aqueous Solution)	G598203	Isotopic Purity: >95% (98.1% in a specific lot). Purity: 95%.[12]	

Experimental Protocols: Metabolic Flux Analysis using DL-Glyceraldehyde-13C,d

Stable isotope tracing with compounds like **DL-Glyceraldehyde-13C,d** is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). This technique allows for the precise quantification of intracellular metabolic fluxes, providing critical insights into cellular physiology and disease states. Below is a generalized, yet detailed, protocol for conducting a 13C-MFA experiment in cultured cells.

Cell Culture and Isotope Labeling

- **Cell Seeding:** Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
- **Medium Preparation:** Prepare the culture medium, replacing the standard glucose with a known concentration of **DL-Glyceraldehyde-13C,d**. The choice of concentration should be based on previous literature or preliminary experiments to ensure it is non-toxic and sufficient for cellular metabolism.
- **Isotopic Labeling:** Replace the standard culture medium with the prepared 13C-labeled medium. The duration of labeling required to reach isotopic steady-state will vary depending on the cell type and the metabolic pathways of interest. A time-course experiment is recommended to determine the optimal labeling time.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

- **Quenching:**
 - For adherent cells: Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 60% methanol at -40°C.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
 - For suspension cells: Rapidly transfer the cell suspension to a tube containing a quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol

concentration that effectively stops metabolism.[\[17\]](#)[\[19\]](#)

- Cell Lysis and Metabolite Extraction:
 - After quenching, pellet the cells by centrifugation at a low temperature.
 - Resuspend the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
 - Lyse the cells using methods such as sonication or freeze-thaw cycles.
 - Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.[\[21\]](#)[\[22\]](#)

Sample Preparation for GC-MS Analysis

- Derivatization: Many polar metabolites, including intermediates of glycolysis, are not volatile enough for Gas Chromatography (GC) analysis. Therefore, a two-step derivatization process is typically employed:
 - Methoximation: Protects carbonyl groups. Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate.
 - Silylation: Replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility. Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.[\[21\]](#)[\[23\]](#)[\[24\]](#)
- Sample Injection: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Analysis and Data Interpretation

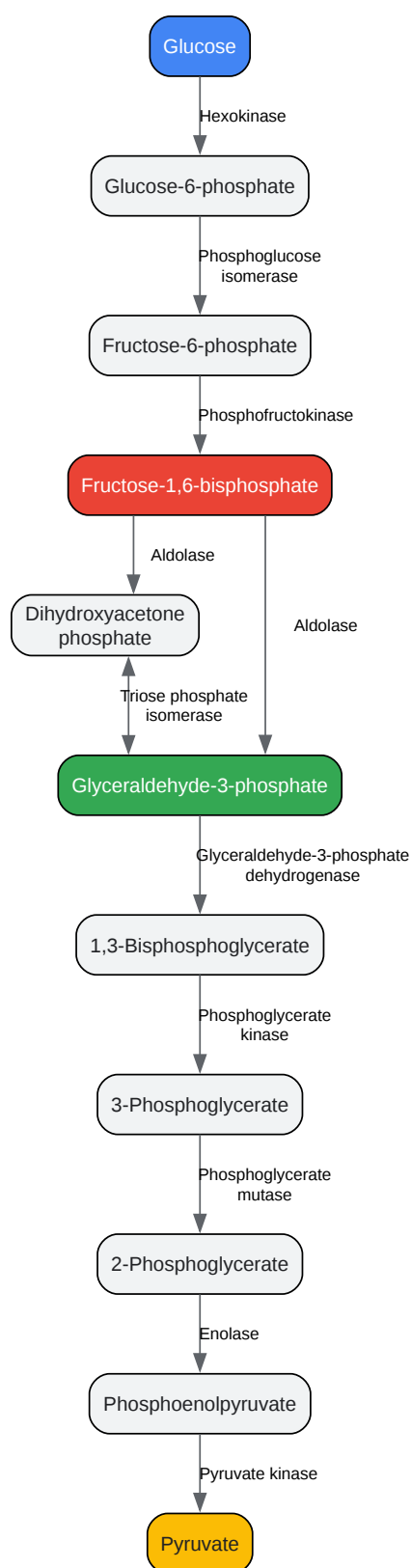
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the labeled metabolites.
- Data Acquisition: The instrument is set to scan for a specific mass range to detect the different isotopologues of the metabolites of interest.

- Data Analysis: The resulting mass spectra will show the distribution of ^{13}C in the fragments of each metabolite. This data is then used in computational models to calculate the metabolic fluxes through the relevant pathways.[\[14\]](#)[\[25\]](#)

Visualizing Metabolic and Signaling Pathways

Glycolysis Pathway

Glyceraldehyde is a key intermediate in the glycolysis pathway. The following diagram illustrates the central steps of glycolysis, highlighting the position of glyceraldehyde-3-phosphate.

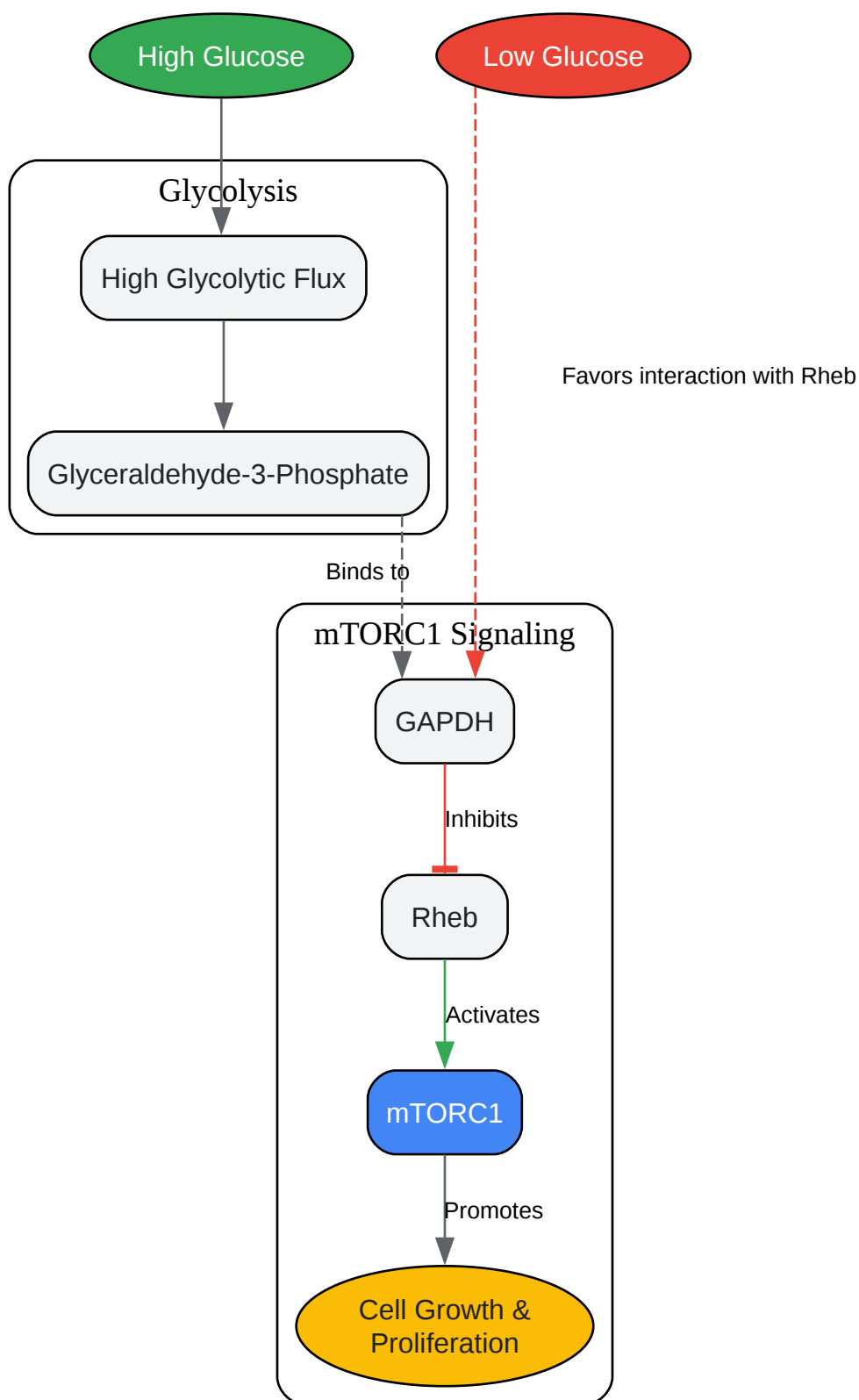


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Caption: The Glycolysis Pathway.

GAPDH-Rheb-mTORC1 Signaling Pathway

Recent research has uncovered a direct link between glycolysis and the mTORC1 signaling pathway, a central regulator of cell growth. The glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has been shown to interact with the small GTPase Rheb, thereby regulating mTORC1 activity in response to glucose availability.[\[26\]](#)[\[27\]](#)[\[28\]](#)



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Caption: GAPDH-Rheb-mTORC1 Signaling Axis.

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